molecular formula C15H8F9IO3S B12297900 Bis(3-(trifluoromethyl)phenyl)iodonium trifluoromethanesulfonate

Bis(3-(trifluoromethyl)phenyl)iodonium trifluoromethanesulfonate

Katalognummer: B12297900
Molekulargewicht: 566.18 g/mol
InChI-Schlüssel: UFSGBBHIEODUIE-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of Bis(3-(trifluoromethyl)phenyl)iodonium trifluoromethanesulfonate typically involves the reaction of 3-(trifluoromethyl)phenyl iodide with trifluoromethanesulfonic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The process involves stringent control of reaction parameters to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Bis(3-(trifluoromethyl)phenyl)iodonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate and solvents such as dichloromethane. The major products formed from these reactions depend on the specific conditions and reactants used.

Wirkmechanismus

The mechanism by which Bis(3-(trifluoromethyl)phenyl)iodonium trifluoromethanesulfonate exerts its effects involves the activation of substrates through the formation of iodonium intermediates. These intermediates can then undergo various transformations, such as nucleophilic substitution or oxidation, leading to the formation of the desired products . The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used.

Vergleich Mit ähnlichen Verbindungen

Bis(3-(trifluoromethyl)phenyl)iodonium trifluoromethanesulfonate can be compared with other iodonium salts, such as:

The uniqueness of this compound lies in its strong oxidizing properties and its ability to introduce fluorine atoms into organic molecules, which is highly valuable in the synthesis of fluorinated compounds.

Eigenschaften

Molekularformel

C15H8F9IO3S

Molekulargewicht

566.18 g/mol

IUPAC-Name

bis[3-(trifluoromethyl)phenyl]iodanium;trifluoromethanesulfonate

InChI

InChI=1S/C14H8F6I.CHF3O3S/c15-13(16,17)9-3-1-5-11(7-9)21-12-6-2-4-10(8-12)14(18,19)20;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1

InChI-Schlüssel

UFSGBBHIEODUIE-UHFFFAOYSA-M

Kanonische SMILES

C1=CC(=CC(=C1)[I+]C2=CC=CC(=C2)C(F)(F)F)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.